Cas no 2137472-04-7 (3-(2,2-Difluoroethyl)-1,4-diazepan-2-one)

3-(2,2-Difluoroethyl)-1,4-diazepan-2-one is a fluorinated heterocyclic compound featuring a diazepanone core with a difluoroethyl substituent. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry and pharmaceutical research. The presence of fluorine atoms improves binding affinity and bioavailability, while the diazepanone scaffold offers versatility for further functionalization. Its well-defined synthetic route ensures high purity and reproducibility, critical for drug development applications. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including potential CNS-targeting agents, due to its balanced polarity and structural rigidity. Suitable for research use under controlled conditions.
3-(2,2-Difluoroethyl)-1,4-diazepan-2-one structure
2137472-04-7 structure
Product Name:3-(2,2-Difluoroethyl)-1,4-diazepan-2-one
CAS No:2137472-04-7
MF:C7H12F2N2O
MW:178.179788589478
CID:5830917
PubChem ID:165742385
Update Time:2025-10-23

3-(2,2-Difluoroethyl)-1,4-diazepan-2-one Chemical and Physical Properties

Names and Identifiers

    • AKOS040805613
    • EN300-731764
    • 3-(2,2-difluoroethyl)-1,4-diazepan-2-one
    • 2137472-04-7
    • 3-(2,2-Difluoroethyl)-1,4-diazepan-2-one
    • Inchi: 1S/C7H12F2N2O/c8-6(9)4-5-7(12)11-3-1-2-10-5/h5-6,10H,1-4H2,(H,11,12)
    • InChI Key: MXVIEFZRNAILPN-UHFFFAOYSA-N
    • SMILES: FC(CC1C(NCCCN1)=O)F

Computed Properties

  • Exact Mass: 178.09176933g/mol
  • Monoisotopic Mass: 178.09176933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 41.1Ų

3-(2,2-Difluoroethyl)-1,4-diazepan-2-one Pricemore >>

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Additional information on 3-(2,2-Difluoroethyl)-1,4-diazepan-2-one

Professional Introduction to Compound with CAS No. 2137472-04-7 and Product Name: 3-(2,2-Difluoroethyl)-1,4-diazepan-2-one

The compound with the CAS number 2137472-04-7 and the product name 3-(2,2-Difluoroethyl)-1,4-diazepan-2-one represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to the class of diazepanone derivatives, which have garnered considerable attention due to their diverse pharmacological properties and potential applications in medicinal chemistry. The structural uniqueness of this molecule, particularly the presence of a 2,2-difluoroethyl side chain, contributes to its distinctive chemical and biological characteristics, making it a subject of intense study in both academic and industrial settings.

In recent years, there has been a growing interest in the development of novel diazepanone derivatives as potential therapeutic agents. These compounds are valued for their ability to interact with various biological targets, thereby exhibiting a range of pharmacological activities. The 3-(2,2-Difluoroethyl)-1,4-diazepan-2-one molecule, with its specific substitution pattern, has been investigated for its potential role in modulating neurological and inflammatory pathways. The fluorine atoms in the 2,2-difluoroethyl group not only enhance the metabolic stability of the compound but also influence its binding affinity to biological receptors.

One of the most compelling aspects of this compound is its structural similarity to known pharmacologically active molecules. This similarity suggests that 3-(2,2-Difluoroethyl)-1,4-diazepan-2-one may possess properties that are relevant to the treatment of various diseases. For instance, diazepanone derivatives have been explored for their potential anti-inflammatory and analgesic effects. The unique arrangement of atoms in this molecule allows it to interact with enzymes and receptors in a manner that could lead to novel therapeutic interventions.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced bioavailability and improved pharmacokinetic profiles. The presence of fluorine atoms in the 3-(2,2-Difluoroethyl)-1,4-diazepan-2-one structure is particularly noteworthy, as it has been shown to increase the compound's lipophilicity and metabolic stability. These properties are crucial for ensuring that the drug remains effective in vivo after administration. Furthermore, fluorine substitution can also influence the electronic properties of the molecule, thereby affecting its interactions with biological targets.

The synthesis of 3-(2,2-Difluoroethyl)-1,4-diazepan-2-one presents unique challenges due to its complex structure. However, advancements in synthetic methodologies have made it possible to produce this compound with high purity and yield. The use of fluorinated reagents and catalysts has been instrumental in achieving these results. Additionally, computational chemistry techniques have played a vital role in optimizing synthetic routes and predicting the biological activity of the compound.

From a biological perspective, 3-(2,2-Difluoroethyl)-1,4-diazepan-2-one has shown promise in preclinical studies as a potential lead compound for further drug development. Its ability to modulate neurotransmitter systems makes it an attractive candidate for treating neurological disorders such as epilepsy and depression. Moreover, its anti-inflammatory properties suggest that it could be useful in managing chronic inflammatory conditions like rheumatoid arthritis.

The future prospects for 3-(2,2-Difluoroethyl)-1,4-diazepan-2-one are promising, with ongoing research aimed at elucidating its mechanism of action and identifying potential clinical applications. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits for patients. As our understanding of this compound grows, it is likely that new derivatives will be developed to enhance its efficacy and safety profile.

In conclusion,3-(2,2-Difluoroethyl)-1,4-diazepan-2-one represents a significant contribution to the field of medicinal chemistry. Its unique structure and promising pharmacological properties make it a valuable asset in the search for new treatments for various diseases. With continued research and development,3-(2,2-Difluoroethyl)-1,4-diazepan-2-one has the potential to become a cornerstone in future therapeutic strategies.

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